Kazusamycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

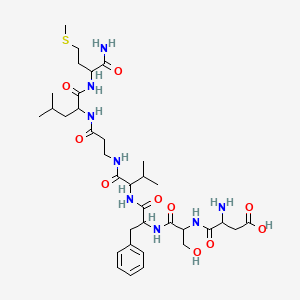

Kazusamycin B is a bacterial metabolite originally isolated from the fermentation broth of the bacterium Streptomyces sp. No. 81-484 . It is known for its potent antitumor and antifungal activities . The compound has a molecular formula of C32H46O7 and a molecular weight of 542.7 . This compound has shown significant cytotoxicity against various cancer cell lines, making it a promising candidate for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Kazusamycin B involves several key steps, including the preparation of major segments through medium-sized synthetic units . Segment A is prepared using a palladium(0)-mediated coupling reaction between a chiral zinc homoenolate and an alkenyl halide . Segment B is obtained through the enzymatic kinetic resolution of a racemic mixture, followed by silylation . The pivotal step in the synthesis is the stereoselective aldol reaction between Segment A and Segment B, which constructs four contiguous chiral centers .

Industrial Production Methods

This compound is produced industrially by culturing a this compound-producing strain of Streptomyces in a nutrient medium . The compound is then isolated from the cultured product through various purification processes .

Chemical Reactions Analysis

Kazusamycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Kazusamycin B has a wide range of scientific research applications:

Mechanism of Action

Kazusamycin B exerts its effects by halting the cell cycle at the G1 phase and inducing nuclear condensation in cancer cells . It also inhibits the nuclear export of the HIV-1 regulatory protein Rev, thereby affecting the replication of the virus . The molecular targets and pathways involved in these actions include the inhibition of nuclear export signals and the disruption of cell cycle regulation .

Comparison with Similar Compounds

Kazusamycin B is structurally similar to other compounds in the leptomycin family, such as Leptomycin B . Both compounds share a similar skeleton, but this compound has one more oxygen atom than Leptomycin B . This structural difference contributes to their unique biological activities . Other similar compounds include Kazusamycin A, which also exhibits antitumor activity .

This compound stands out due to its potent cytotoxicity and unique mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula |

C32H46O7 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(2E,10E,12E,16E,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15+,23-18+ |

InChI Key |

OOQHBJFDAPXZJM-VYRSPHQHSA-N |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)

![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)

![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)

![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)